3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate

Synthetic chemistry Spirocyclization B1R antagonist synthesis

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate (CAS 1225437-08-0) is a spirocyclic β-ketoester building block featuring a 3-azaspiro[5.5]undecane core with orthogonal Boc (tert-butyl carbamate at N-3) and methyl ester (at C-10) protecting groups alongside a reactive 9-oxo ketone. This compound serves as a key synthetic intermediate in the preparation of substituted spiroamine compounds that act as bradykinin 1 receptor (B1R) antagonists, as disclosed in patent US08278319B2.

Molecular Formula C17H27NO5
Molecular Weight 325.405
CAS No. 1225437-08-0
Cat. No. B2967925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate
CAS1225437-08-0
Molecular FormulaC17H27NO5
Molecular Weight325.405
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(=O)C(C2)C(=O)OC)CC1
InChIInChI=1S/C17H27NO5/c1-16(2,3)23-15(21)18-9-7-17(8-10-18)6-5-13(19)12(11-17)14(20)22-4/h12H,5-11H2,1-4H3
InChIKeyJUBTYFPNWAWUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate (CAS 1225437-08-0): A Dual-Capped Spirocyclic Scaffold for B1R Antagonist and Complex Target Synthesis


3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate (CAS 1225437-08-0) is a spirocyclic β-ketoester building block featuring a 3-azaspiro[5.5]undecane core with orthogonal Boc (tert-butyl carbamate at N-3) and methyl ester (at C-10) protecting groups alongside a reactive 9-oxo ketone . This compound serves as a key synthetic intermediate in the preparation of substituted spiroamine compounds that act as bradykinin 1 receptor (B1R) antagonists, as disclosed in patent US08278319B2 [1]. The compound is commercially available at ≥98% purity from multiple suppliers and requires refrigerated storage conditions .

Why Generic 3-Azaspiro[5.5]undecane Analogs Cannot Replace CAS 1225437-08-0 in Multi-Step Synthetic Campaigns


The 3-azaspiro[5.5]undecane scaffold class encompasses structurally diverse members ranging from unsubstituted parent compounds (e.g., 3-azaspiro[5.5]undecane hydrochloride, CAS 1125-01-5, an M2 proton channel inhibitor with IC50 0.92 µM) [1] to monofunctionalized PROTAC linkers (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, CAS 873924-08-4) . However, CAS 1225437-08-0 is the only commercially catalogued member of this class that simultaneously presents three differentiated functional handles—a Boc-protected amine at N-3, a methyl ester at C-10, and a ketone at C-9—on the same spirocyclic framework. This orthogonal protection strategy is structurally essential for the stepwise elaboration required in the patented synthesis of B1R antagonist spiroamines [2]; substituting a mono-functional or unprotected analog would necessitate additional protection/deprotection steps, altering synthetic route design, yield, and final impurity profiles. Direct functional interchange is not feasible without re-engineering the entire synthetic sequence.

Quantitative Differentiation Evidence: CAS 1225437-08-0 vs. Closest 3-Azaspiro[5.5]undecane Analogs


Synthesis Cost-Efficiency: 78% Isolated Yield in a Single-Flask Dieckmann Cyclization vs. Multi-Step Routes for Undifferentiated Analogs

The patented synthesis of CAS 1225437-08-0 proceeds via a single-flask Dieckmann condensation of dimethyl 3,3′-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)dipropanoate (600 mg, 1.68 mmol) using t-BuOK (417 mg, 3.6 mmol, 2.14 equiv.) in THF at ambient temperature, achieving a 78% isolated yield after column chromatography . In contrast, alternative spirocyclic building blocks such as tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) are typically prepared via multi-step sequences with variable reported yields and are supplied at a lower purity specification of 95–97% . The 78% yield represents a robust and scalable entry point for medicinal chemistry campaigns requiring multi-gram quantities of the spirocyclic core.

Synthetic chemistry Spirocyclization B1R antagonist synthesis

Unique Orthogonal Protection Strategy: Boc-N3 / Methyl Ester-C10 / 9-Oxo Ketone Triad Enables Selective Sequential Elaboration

CAS 1225437-08-0 is structurally distinguished by the simultaneous presence of three chemically orthogonal functional groups: a Boc-protected secondary amine at position 3 (cleavable under acidic conditions), a methyl ester at position 10 (saponifiable to carboxylic acid), and a ketone at position 9 (available for reductive amination, Grignard addition, or enolate chemistry). This is in contrast to the closest commercially available analogs: CAS 873924-08-4 (tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) bears only a Boc-amine and a ketone with no carboxy-ester handle ; CAS 1125-01-5 (3-azaspiro[5.5]undecane hydrochloride) is fully deprotected with only a free amine and no carbonyl or carboxyl functionality . The patent literature explicitly employs this tri-functional intermediate for divergent synthesis of B1R antagonist libraries via independent modification at each reactive center [1].

Medicinal chemistry Scaffold diversification B1R antagonists

Target Engagement Pathway Precedence: Validated B1R Antagonist Pharmacophore vs. M2 Channel or PROTAC Linker Applications for Competing Scaffolds

CAS 1225437-08-0 is explicitly disclosed in US Patent 8,278,319 B2 as a synthetic precursor to substituted spiroamine compounds that function as bradykinin 1 receptor (B1R) antagonists, a clinically validated target for inflammatory and neuropathic pain [1]. By contrast, the closest in-class compounds serve entirely distinct biological roles: 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) acts as an influenza A M2 proton channel inhibitor (IC50 = 0.92 µM vs. amantadine IC50 = 16 µM) [2], while tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) is marketed as a PROTAC linker . B1R is not constitutively expressed but is strongly upregulated under inflammatory conditions by IL-1 and TNFα, making B1R antagonists a mechanistically distinct and therapeutically complementary class to M2 antivirals or PROTAC degraders [1].

Bradykinin B1 receptor Pain Inflammation

Commercial Availability and Purity Benchmarking: ≥98% Purity with Documented Analytical Characterization vs. 95–97% for Analogous Building Blocks

CAS 1225437-08-0 is stocked by multiple international suppliers at a purity specification of ≥98% (HPLC), with pricing at USD 309/100mg, USD 490/250mg, USD 810/500mg, and USD 1,205/1g (ChemScene, global stock) . Fujifilm Wako lists the compound (manufactured by PharmaBlock Sciences, Inc.) at JPY 72,600/100mg and JPY 288,900/1g . In comparison, the simpler analog tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) is supplied at 95% purity at USD 14/100mg (AKSci) . The ≥98% purity specification is documented with supporting analytical data (spectral data, inspection certificate, analysis chart) , which is critical for applications where trace impurities from incomplete spirocyclization (e.g., residual acyclic diester starting material) could compromise subsequent coupling or biological assay results.

Chemical procurement Purity specification Supply chain

Procurement-Guiding Application Scenarios for 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate (CAS 1225437-08-0)


Divergent Synthesis of B1R Antagonist Libraries via Orthogonal Functionalization at N-3, C-9, and C-10

Medicinal chemistry teams developing bradykinin B1 receptor antagonists for inflammatory or neuropathic pain indications should select CAS 1225437-08-0 as their core building block. The three orthogonal handles (Boc-N3, 9-oxo ketone, methyl ester-C10) enable independent derivatization at each position without protecting group manipulation, directly supporting the patented synthetic strategy of US08278319B2 [1]. The documented 78% single-step yield from the acyclic diester precursor provides a cost-reliable entry into gram-scale library production .

Spirocyclic Fragment-Based Drug Discovery (FBDD) Requiring Multi-Vector Elaboration

Fragment-based screening programs that have identified spirocyclic cores as privileged scaffolds can employ CAS 1225437-08-0 as a versatile fragment-growth intermediate. Unlike mono-functional spiro analogs (e.g., CAS 873924-08-4, which provides only two growth vectors) , this compound supplies three chemically distinct attachment points, enabling fragment growing, merging, or linking strategies along divergent trajectories simultaneously.

Academic and CRO Medicinal Chemistry Campaigns with Budget-Constrained Multi-Step Synthesis

Academic laboratories and contract research organizations (CROs) operating under tight synthesis budgets benefit from the combination of high commercial purity (≥98%) with full analytical documentation (NMR, HPLC, CoA) . Although unit pricing is higher than simpler spirocyclic building blocks (approximately 20× more than mono-functional analogs), the ≥98% purity specification reduces the risk of failed reactions due to trace impurities from the spirocyclization step, thereby lowering overall campaign cost by minimizing re-synthesis and purification cycles [REFS-4, REFS-5].

Probe Compound Synthesis Validating B1R Target Engagement in In Vivo Pain Models

Research groups seeking to validate B1R as a therapeutic target in animal models of inflammatory pain should prioritize CAS 1225437-08-0 as a starting material for probe synthesis. The B1R pathway is mechanistically distinct from other spirocyclic applications (M2 antiviral, PROTAC degradation) [REFS-1, REFS-6], and using the patent-validated intermediate ensures structural fidelity to the pharmacophore class that has demonstrated B1R antagonism in functional assays, as described in the Gruenenthal patent family [1].

Quote Request

Request a Quote for 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.